6-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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Overview
Description
6-{[4-(4-Fluorobenzyl)piperazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-Fluorobenzyl)piperazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides.
Cyclohexene Carboxylic Acid Formation: The cyclohexene ring is formed through cyclization reactions, and the carboxylic acid group is introduced via oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-Fluorobenzyl)piperazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the piperazine ring or the cyclohexene ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenated compounds and strong nucleophiles or electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
6-{[4-(4-Fluorobenzyl)piperazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s piperazine ring is a common motif in pharmaceuticals, making it a potential candidate for drug development.
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.
Biological Research: The compound can be used as a tool to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 6-{[4-(4-Fluorobenzyl)piperazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperazine: A simpler analog with similar biological activity.
3,4-Dimethylcyclohexene-1-carboxylic acid: Shares the cyclohexene carboxylic acid moiety.
Uniqueness
6-{[4-(4-Fluorobenzyl)piperazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is unique due to its combination of a fluorobenzyl-substituted piperazine ring and a cyclohexene carboxylic acid moiety. This unique structure may confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3/c1-14-11-18(19(21(26)27)12-15(14)2)20(25)24-9-7-23(8-10-24)13-16-3-5-17(22)6-4-16/h3-6,18-19H,7-13H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKGQZHLMGLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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